molecular formula C6H10N2 B14462129 3-Methyl-2-(methylamino)but-2-enenitrile CAS No. 66875-75-0

3-Methyl-2-(methylamino)but-2-enenitrile

Cat. No.: B14462129
CAS No.: 66875-75-0
M. Wt: 110.16 g/mol
InChI Key: CLHYXXWAEJXAHU-UHFFFAOYSA-N
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Description

3-Methyl-2-(methylamino)but-2-enenitrile is an organic compound with the molecular formula C6H10N2 It is a nitrile derivative with a unique structure that includes a methylamino group and a nitrile group attached to a but-2-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(methylamino)but-2-enenitrile can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butenenitrile with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(methylamino)but-2-enenitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or methylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-Methyl-2-(methylamino)but-2-enenitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(methylamino)but-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, while the methylamino group may engage in hydrogen bonding or other interactions. These interactions can modulate the activity of biological pathways or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-butenenitrile: Lacks the methylamino group, making it less reactive in certain contexts.

    2-Methyl-2-butenenitrile: Has a different substitution pattern, affecting its reactivity and applications.

    3-Methyl-2-(ethylamino)but-2-enenitrile: Contains an ethylamino group instead of a methylamino group, leading to different chemical properties.

Uniqueness

3-Methyl-2-(methylamino)but-2-enenitrile is unique due to the presence of both a nitrile and a methylamino group, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

66875-75-0

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

3-methyl-2-(methylamino)but-2-enenitrile

InChI

InChI=1S/C6H10N2/c1-5(2)6(4-7)8-3/h8H,1-3H3

InChI Key

CLHYXXWAEJXAHU-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)NC)C

Origin of Product

United States

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